(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
Overview
Description
(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine typically involves a multi-step process. The initial step often includes the nitration of a phenyl ring to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The phenoxy group is then attached via a nucleophilic aromatic substitution reaction. Finally, the hydroxylamine moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions include amines, nitroso compounds, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and enhances its ability to interact with biological membranes and proteins, setting it apart from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[[3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)10-2-1-3-11(7-10)23-13-5-4-9(8-18-20)6-12(13)19(21)22/h1-8,20H/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWMVBYXOVJFBW-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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